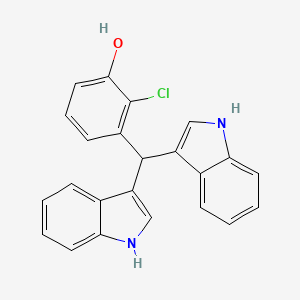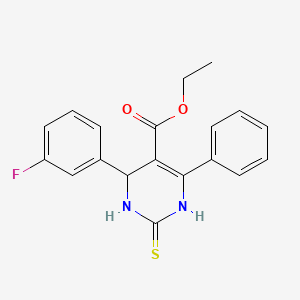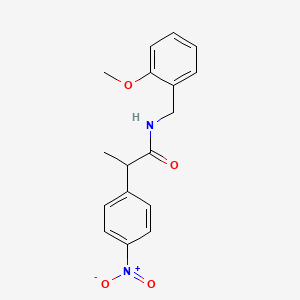![molecular formula C22H28N2O6 B4075533 Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine](/img/structure/B4075533.png)
Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine
概要
説明
Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine is a complex organic compound that combines the properties of oxalic acid and a piperazine derivative. Oxalic acid, also known as ethanedioic acid, is a dicarboxylic acid found in many plants and vegetables. It is known for its strong acidic properties and its ability to form complexes with metal ions. The piperazine derivative in this compound is known for its applications in medicinal chemistry, particularly in the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine typically involves multiple steps. One common method starts with the preparation of 1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine through a series of reactions involving phenol derivatives and piperazine. This intermediate is then reacted with oxalic acid under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as ethanol or diethyl ether and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous quality control measures to ensure that the final product meets the required specifications. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process.
化学反応の分析
Types of Reactions
Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, which can modulate various physiological processes. The oxalic acid component can chelate metal ions, affecting enzymatic activities and other biochemical pathways. The combined effects of these interactions contribute to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
Oxalic acid: A simple dicarboxylic acid with strong acidic properties.
1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine: A piperazine derivative with potential pharmaceutical applications.
Phenylpiperazine: A class of compounds known for their psychoactive properties.
Uniqueness
Oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine is unique due to its combination of oxalic acid and piperazine moieties. This combination allows it to exhibit properties of both components, making it a versatile compound with potential applications in various fields. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions further enhances its uniqueness.
特性
IUPAC Name |
oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.C2H2O4/c1-2-5-18(6-3-1)17-24-20-9-7-19(8-10-20)23-16-4-13-22-14-11-21-12-15-22;3-1(4)2(5)6/h1-3,5-10,21H,4,11-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDUTNUCCKHVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(3,4-Dichlorophenoxy)propyl]piperazine;hydrochloride](/img/structure/B4075466.png)
![N-[3-(anilinosulfonyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4075485.png)
![7-bromo-3-hydroxy-5-methyl-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075489.png)
![1-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate](/img/structure/B4075500.png)
![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B4075508.png)
![methyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4075512.png)
methanone](/img/structure/B4075513.png)
![1-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4075518.png)
![[4-(4-methoxyphenoxy)-2-butyn-1-yl]dipropylamine oxalate](/img/structure/B4075528.png)

![N-(3-methoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4075546.png)
![1-[4-(4-Chloro-2,3-dimethylphenoxy)butyl]piperazine;hydrochloride](/img/structure/B4075557.png)
